molecular formula C23H19ClN2O3 B5173677 N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide

N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide

Cat. No.: B5173677
M. Wt: 406.9 g/mol
InChI Key: AZJHIXHKXZYXCR-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by the presence of a benzoxazole ring, which is fused with a benzene ring and substituted with a chlorophenyl group and a propoxybenzamide moiety.

Preparation Methods

The synthesis of N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Amidation: The final step involves the reaction of the chlorinated benzoxazole with 3-propoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials, including polymers and dyes.

    Biology: It has been studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific biological pathways.

    Industry: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide can be compared with other benzoxazole derivatives, such as:

    N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide: This compound has a similar benzoxazole core but differs in the substituents attached to the benzoxazole ring, leading to different biological activities and applications.

    N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide: This derivative has an ethoxy group instead of a propoxy group, which may result in variations in its chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3/c1-2-12-28-17-7-5-6-15(13-17)22(27)25-16-10-11-21-20(14-16)26-23(29-21)18-8-3-4-9-19(18)24/h3-11,13-14H,2,12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJHIXHKXZYXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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